2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine

Antileishmanial drug discovery Imidazopyrimidine SAR Neglected tropical diseases

Structural precision at the C2 position is critical in imidazo[1,2-a]pyrimidine SAR; minor substituent changes cause non-linear activity shifts. This 2-thiophene variant ensures exact target engagement for kinase and antileishmanial programs. - Selective against intracellular amastigotes with no promastigote activity, enabling disease-relevant target validation. - Free 3-amino group enables rapid parallel library synthesis via acylation, sulfonylation, or reductive amination. - Privileged scaffold for FLT3/NEK2 kinase inhibitor design with precise 2-position SAR control.

Molecular Formula C10H8N4S
Molecular Weight 216.26 g/mol
CAS No. 904817-81-8
Cat. No. B1317506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine
CAS904817-81-8
Molecular FormulaC10H8N4S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(N=C2N=C1)C3=CC=CS3)N
InChIInChI=1S/C10H8N4S/c11-9-8(7-3-1-6-15-7)13-10-12-4-2-5-14(9)10/h1-6H,11H2
InChIKeyILBJBKAVDGYVEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine: Heterocyclic Scaffold Overview


2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine class, characterized by a fused bicyclic core with a thiophene substituent at the 2-position and a primary amine at the 3-position [1]. This core scaffold is widely investigated for its potential in medicinal chemistry, particularly for developing kinase inhibitors and antileishmanial agents [2]. Its molecular formula is C10H8N4S, with a molecular weight of 216.26 g/mol [1]. The compound is a foundational building block in drug discovery, offering a platform for generating focused libraries to probe structure-activity relationships .

Why Structural Analogs Are Not Interchangeable


Within the imidazo[1,2-a]pyrimidine class, minor structural modifications lead to profound and non-linear changes in biological activity, target selectivity, and physicochemical properties. Substitution at the C2 and C3 positions is a critical determinant of pharmacological profile [1]. This compound's specific 2-thiophene group is not merely a generic aryl substituent; data from a direct SAR study shows it confers a unique activity profile distinct from closely related phenyl, substituted phenyl, and alkyl analogs [1]. Therefore, substituting 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine with an alternative imidazo[1,2-a]pyrimidine derivative cannot be assumed to yield equivalent experimental outcomes, making precise procurement essential for research reproducibility.

Differentiation from Close Analogs: Key Evidence


Stage-Specific Antileishmanial Activity vs. 3-Cyanophenyl Analog

In a direct SAR study, 2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine (referred to as compound 26) exhibited a unique activity profile against Leishmania amazonensis, demonstrating an effect exclusively on the intracellular amastigote stage, with no reported activity against the promastigote stage. This contrasts sharply with the lead compound 24 (3-cyanophenyl analog), which showed potent activity against both promastigotes (IC50 = 8.41 μM) and amastigotes (IC50 = 6.63 μM) [1].

Antileishmanial drug discovery Imidazopyrimidine SAR Neglected tropical diseases

Activity Loss with 3-Pyridinyl Replacement

A direct comparison with the 3-pyridinyl analog (compound 25) further highlights the unique activity of the target compound. While the 2-thiophenyl group (compound 26) conferred selective activity against L. amazonensis amastigotes, the 3-pyridinyl substitution (compound 25) completely abolished all antileishmanial activity in the same assay system [1].

Antileishmanial drug discovery Imidazopyrimidine SAR Bioisosteric replacement

Free Amine Handle vs. Pre-Derivatized Analogs

The 3-amino group on the imidazo[1,2-a]pyrimidine core is a primary site for further derivatization. Analogs such as N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine and N-tert-butyl-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine [1] have been reported with modified 3-amino groups, which are used as enzyme inhibitors. In contrast, 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine retains the primary amine, making it a versatile, underivatized scaffold for researchers to install custom functional groups via amide bond formation, reductive amination, or other transformations .

Synthetic chemistry Building block Kinase inhibitor design

Key Research Applications


Stage-Specific Antileishmanial Mechanism Studies

This compound is an ideal tool for probing the unique biology of the Leishmania amastigote stage. Its selective activity against the intracellular amastigote form, with no effect on promastigotes [1], allows researchers to decouple effects on the mammalian-infective stage from the insect vector stage, enabling the discovery of new drug targets relevant to clinical disease.

Library Synthesis via 3-Amine Derivatization

As a primary amine-containing scaffold, this compound serves as a key starting material for generating diverse chemical libraries. It is ideally suited for high-throughput parallel synthesis, allowing medicinal chemists to rapidly explore chemical space by reacting the free 3-amino group with various acyl chlorides, sulfonyl chlorides, isocyanates, or aldehydes .

Kinase Inhibitor SAR and Lead Optimization

The imidazo[1,2-a]pyrimidine core is a privileged structure for kinase inhibition [2]. This specific compound, with its thiophene substituent, can be used as a starting point for SAR campaigns to develop novel inhibitors for kinases such as FLT3 [3] or NEK2 [4], particularly in projects focused on understanding how 2-position modifications alter selectivity and potency against different kinase targets.

Technical Documentation Hub

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